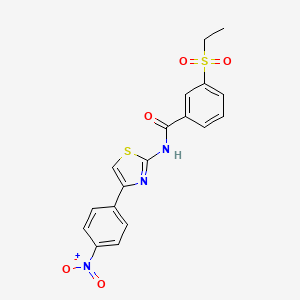

3-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3-ethylsulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O5S2/c1-2-28(25,26)15-5-3-4-13(10-15)17(22)20-18-19-16(11-27-18)12-6-8-14(9-7-12)21(23)24/h3-11H,2H2,1H3,(H,19,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKXCEBVWROAOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(4-nitrophenyl)thiazol-2-amine

The thiazole core is typically constructed through cyclization reactions. A commonly employed method involves:

- Hantzsch Thiazole Synthesis : Reaction of α-haloketones (specifically α-bromo-4-nitroacetophenone) with thiourea in polar solvents.

The reaction proceeds as follows:

- α-Bromo-4-nitroacetophenone (1 eq.) is dissolved in ethanol (15-20 mL)

- Thiourea (1.2 eq.) is added, and the mixture is refluxed (80-85°C) for 4-6 hours

- Upon completion, the reaction mixture is cooled and neutralized with sodium bicarbonate solution

- The resulting precipitate is filtered, washed with water, and recrystallized from ethanol

This procedure yields 4-(4-nitrophenyl)thiazol-2-amine, a key intermediate for further functionalization.

Alternative Approach: Thiazole Formation from Thioamides

An alternative route involves the reaction of thioamides with α-haloketones:

- 4-Nitrophenacyl bromide is reacted with thioformamide or thiocarbamoyl derivatives

- The reaction occurs in ethanol at 60-70°C for 3-4 hours

- The cyclization yields 4-(4-nitrophenyl)thiazole derivatives with various substituents at the 2-position

Incorporation of the Ethylsulfonyl Group

Direct Sulfonylation Approach

The ethylsulfonyl group can be introduced to 3-bromobenzoic acid through a sequence of reactions:

- Formation of ethylthio intermediate : Reaction of 3-bromobenzoic acid with sodium ethanethiolate in DMF at 50-55°C

- Oxidation to sulfonyl : The resulting ethylthio derivative is oxidized using hydrogen peroxide (30%) in acetic acid or m-chloroperbenzoic acid (MCPBA) to yield 3-(ethylsulfonyl)benzoic acid

The oxidation reaction typically proceeds as follows:

Sulfonylation via Grignard Reagents

An alternative approach involves:

- Formation of 3-bromobenzoyl Grignard reagent

- Reaction with ethylsulfonyl chloride in THF at -78°C

- Oxidation of the resulting sulfide to sulfone using methods described above

Formation of the Benzamide Linkage

Direct Amidation Method

The formation of the benzamide linkage between 3-(ethylsulfonyl)benzoic acid and 4-(4-nitrophenyl)thiazol-2-amine can be achieved through several methods:

Acid chloride method :

- 3-(Ethylsulfonyl)benzoic acid is converted to the corresponding acid chloride using thionyl chloride or oxalyl chloride in DCM with catalytic DMF

- The acid chloride is then reacted with 4-(4-nitrophenyl)thiazol-2-amine in the presence of a base (TEA or pyridine) in THF or DCM at 0-25°C

Coupling reagent method :

The general procedure involves:

- 3-(Ethylsulfonyl)benzoic acid (1.0 eq.) and coupling reagent (1.2 eq.) in DMF

- Addition of HOBt (1.2 eq.) and DIPEA (2.5 eq.)

- Stirring for 30 minutes at 0°C

- Addition of 4-(4-nitrophenyl)thiazol-2-amine (1.0 eq.)

- Reaction continuation at room temperature for 12-24 hours

- Work-up by dilution with ethyl acetate, washing with aqueous NaHCO3 and brine

- Purification by column chromatography

Alternative Synthetic Approaches

One-Pot Thiazole Formation and Amidation

A streamlined approach involves:

Late-Stage Functionalization Approach

This strategy involves:

- Initial formation of N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

- Subsequent introduction of the ethylsulfonyl group via directed C-H functionalization

- The approach uses transition metal catalysts (Pd or Ru complexes) and ethylsulfonyl chloride under oxidative conditions

Analytical Characterization

Spectroscopic Analysis

Confirmation of the structure is typically performed using:

1H NMR Spectroscopy :

13C NMR Spectroscopy :

FTIR Spectroscopy :

Chromatographic Analysis

Purity assessment is typically conducted using:

HPLC Analysis :

- C18 column, gradient elution with acetonitrile/water

- Detection at 254 and 280 nm

- Typical retention time: 5-7 minutes under standard conditions

TLC Analysis :

Optimization and Yield Improvement

Reaction Parameters Optimization

Key factors affecting yield include:

Temperature Control :

- For thiazole formation: 80-85°C typically provides optimal results

- For amide coupling: 0°C initial temperature followed by gradual warming to room temperature

Solvent Selection :

Reaction Time :

Purification Strategies

Optimal purification approaches include:

Chemical Reactions Analysis

Types of Reactions

3-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or iron powder with hydrochloric acid.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides.

Scientific Research Applications

3-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).

Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its biological effects. The nitrophenyl group can participate in electron transfer reactions, while the thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Thiazole Substituents: The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, contrasting with the electron-rich pyridinyl (7a, 7b) or phenoxyphenyl () groups. This could modulate redox properties or target affinity .

- Sulfonyl Modifications : Replacing ethylsulfonyl with diethylsulfamoyl () adds hydrogen-bonding capacity, which may alter solubility or target selectivity .

Reported Yields :

Physicochemical and Spectral Properties

While spectral data for the target compound are unavailable, comparisons can be inferred:

- IR Spectroscopy: The nitro group (-NO₂) is expected to show strong absorption near 1520–1350 cm⁻¹, while the sulfonyl (-SO₂) stretch appears at 1300–1150 cm⁻¹ .

- NMR : The 4-nitrophenyl group would produce distinct aromatic protons (δ 8.1–8.3 ppm) and carbons, differing from pyridinyl (e.g., δ 7.5–8.5 ppm in 7a/7b) .

Biological Activity

3-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide, identified by its CAS number 898434-23-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

Structure and Composition

The molecular formula of this compound is , with a molecular weight of 417.5 g/mol. The compound features a thiazole ring, an ethylsulfonyl group, and a nitrophenyl moiety, which contribute to its unique chemical properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiazole Ring : Reacting an α-haloketone with thiourea under basic conditions.

- Nitration : Introducing the nitro group using concentrated nitric and sulfuric acid.

- Sulfonylation : Adding the ethylsulfonyl group via reaction with ethylsulfonyl chloride.

- Amidation : Forming the benzamide by reacting the sulfonylated thiazole with benzoyl chloride.

These synthetic routes allow for the production of high-purity compounds suitable for biological testing .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The nitrophenyl group can facilitate electron transfer reactions, while the thiazole ring may engage in hydrogen bonding and π-π interactions with macromolecules, influencing various biochemical pathways.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer activities:

- Antimicrobial Activity : Studies have shown that it inhibits the growth of various bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Activity : Preclinical trials indicate that it may inhibit tumor cell proliferation by interfering with cell signaling pathways critical for cancer progression.

Comparative Analysis

To understand its efficacy, comparisons have been made with similar compounds. The following table summarizes the biological activities of selected thiazole derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Moderate | High |

| 2-methyl-4-(4-nitrophenyl)thiazole | Low | Moderate |

| 4-(pyridin-4-yl)thiazol-2-amine | High | Moderate |

This comparison highlights the unique position of this compound as a potent candidate for further development in therapeutic applications .

Study on Anticancer Effects

A notable study evaluated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that it effectively induces apoptosis in cancer cells through mitochondrial pathways. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates.

Research on Antimicrobial Properties

Another investigation focused on its antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated inhibitory concentrations (IC50 values) ranging from 5 to 20 µg/mL, indicating strong potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 3-(ethylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide?

- Methodological Answer : The synthesis involves multi-step reactions, including thiazole ring formation, sulfonylation, and benzamide coupling. Key parameters include:

- Temperature : Maintain 60–80°C during sulfonylation to avoid side reactions .

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) for amide bond formation to enhance reactivity .

- Catalysts : Employ coupling agents like EDCI/HOBt for efficient benzamide conjugation .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) improves purity (>95%) .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the thiazole ring (δ 7.8–8.2 ppm for aromatic protons) and ethylsulfonyl group (δ 3.1–3.3 ppm for CH₂) .

- HRMS : Exact mass determination (e.g., m/z 457.08 [M+H]⁺) validates molecular formula .

- FT-IR : Peaks at 1650 cm⁻¹ (amide C=O) and 1350 cm⁻¹ (sulfonyl S=O) confirm functional groups .

Q. How should researchers design initial biological activity screening for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors with known interactions with thiazole and sulfonamide moieties (e.g., kinases, carbonic anhydrases) .

- Assay Conditions : Use cell-free systems (e.g., fluorescence polarization) to evaluate binding affinity before cellular assays .

- Dosage Range : Test 1–100 µM concentrations in cytotoxicity assays (e.g., MTT on HeLa cells) to establish IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Purity Differences : Reanalyze batches via HPLC to ensure >98% purity; impurities <2% can skew results .

- Structural Analogues : Compare activity with derivatives (e.g., replacing 4-nitrophenyl with 4-methoxyphenyl) to isolate pharmacophores .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Core Modifications : Synthesize derivatives with varied substituents on the thiazole (e.g., halogenation at C4) or benzamide (e.g., methoxy vs. nitro groups) .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with targets like EGFR kinase (PDB ID: 1M17) .

- Bioisosteric Replacement : Replace the ethylsulfonyl group with methylsulfonyl or trifluoromethanesulfonyl to assess steric/electronic effects .

Q. How can researchers investigate the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via LC-MS. Sulfonamide groups degrade at pH <3 .

- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation; t½ <30 min suggests rapid clearance .

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy detects photodegradation (λmax shifts >10 nm indicate instability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.